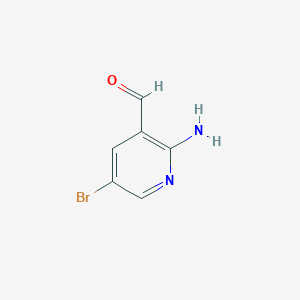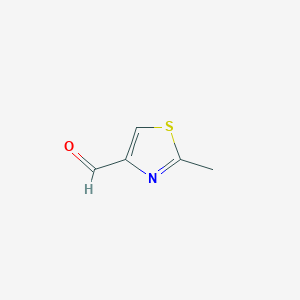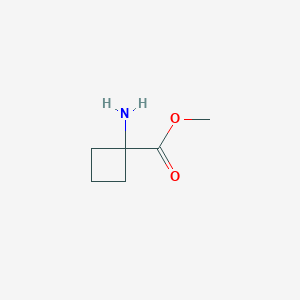
6-氨基-2-氯苯并噻唑
概述
描述
6-Amino-2-chlorobenzothiazole is a heterocyclic compound with the molecular formula C7H5ClN2S. It is a derivative of benzothiazole, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The presence of an amino group at the 6th position and a chlorine atom at the 2nd position makes this compound unique. It is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science.
科学研究应用
6-Amino-2-chlorobenzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents and diagnostic tools.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.
作用机制
Target of Action
It’s known that 2-cyanobenzothiazoles (cbts), a related class of compounds, are key building blocks for the synthesis of luciferins . These are substrates of natural and engineered firefly luciferases, widely used for bioluminescence imaging (BLI) .
Mode of Action
Cbts, including 6-amino-2-cyanobenzothiazole (acbt), react rapidly and selectively with 1,2-aminothiols under physiological conditions . This selective and bioorthogonal reactivity of CBTs has been exploited in the development of the CBT ligation as a useful and fast bioorthogonal reaction .
Biochemical Pathways
It’s known that functionalized cbts can be used for the synthesis of luciferins and for bioorthogonal ligations such as the site-specific labeling/immobilization of proteins .
Pharmacokinetics
It’s known that cbts, which are easier to modify and handle due to their higher stability, cell permeability, and reactivity than the full luciferin scaffolds, are often generated in vivo from luciferins .
Result of Action
It’s known that cbts, including acbt, are valuable intermediates in the development of chemical probes for bioorthogonal ligation and bioluminescent imaging .
Action Environment
It’s known that cbts, including acbt, are stable and their synthesis can be economical and scalable .
生化分析
Cellular Effects
The effects of 6-Amino-2-chlorobenzothiazole on cells and cellular processes are complex and multifaceted. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 6-Amino-2-chlorobenzothiazole involves a variety of interactions at the molecular level. These include binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Amino-2-chlorobenzothiazole have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is likely that it interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 6-Amino-2-chlorobenzothiazole within cells and tissues are complex processes that likely involve interactions with various transporters or binding proteins. The compound may also have effects on its localization or accumulation within cells .
Subcellular Localization
It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-chlorobenzothiazole can be achieved through several methods. One common approach involves the cyclization of 2-chloroaniline with carbon disulfide and sulfur in the presence of a base. The reaction typically proceeds as follows:
Cyclization Reaction: 2-chloroaniline reacts with carbon disulfide and sulfur in the presence of a base such as sodium hydroxide to form 2-chlorobenzothiazole.
Amination Reaction: The 2-chlorobenzothiazole is then treated with ammonia or an amine source to introduce the amino group at the 6th position, yielding 6-Amino-2-chlorobenzothiazole.
Industrial Production Methods
In industrial settings, the production of 6-Amino-2-chlorobenzothiazole often involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is also considered to meet the demands of large-scale production.
化学反应分析
Types of Reactions
6-Amino-2-chlorobenzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2nd position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups, such as reducing the nitro group to an amino group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or other bases are commonly used. Solvents like dimethylformamide or dimethyl sulfoxide are often employed.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are utilized.
Major Products Formed
Substitution Products: Various substituted benzothiazole derivatives.
Oxidation Products: Nitro or nitroso derivatives of benzothiazole.
Reduction Products: Reduced forms of the original compound, such as aminobenzothiazole derivatives.
相似化合物的比较
Similar Compounds
2-Amino-6-chlorobenzothiazole: Similar structure but with the amino and chlorine groups reversed.
6-Amino-2-cyanobenzothiazole: Contains a cyano group instead of a chlorine atom.
6-Aminobenzothiazole: Lacks the chlorine atom at the 2nd position.
Uniqueness
6-Amino-2-chlorobenzothiazole is unique due to the specific positioning of the amino and chlorine groups, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
属性
IUPAC Name |
2-chloro-1,3-benzothiazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTWPDOGEAHMOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448377 | |
| Record name | 6-AMINO-2-CHLOROBENZOTHIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2406-90-8 | |
| Record name | 6-AMINO-2-CHLOROBENZOTHIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1,3-benzothiazol-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine](/img/structure/B112267.png)


![2'-(Methylthio)-[1,1'-biphenyl]-4-amine](/img/structure/B112270.png)







